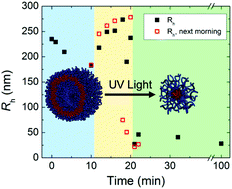UV-induced vesicle to micelle transition: a mechanistic study†
Polymer Chemistry Pub Date: 2019-10-29 DOI: 10.1039/C9PY01259A
Abstract
The morphology of self-assembled block copolymer aggregates is highly dependent on the relative volume fraction of the hydrophobic block. Thus, a dramatic change in the volume fraction of the hydrophobic block can elicit on-demand morphological transitions. Herein, a novel hydrophobic monomer containing a photolabile nitrobenzyl (Nb) protecting group was synthesized and incorporated into a block copolymer with poly(ethylene glycol) methacrylate. This motif allows for the hydrophobic volume fraction of the amphiphilic block copolymer to be dramatically reduced in situ to induce a morphological transition upon irradiation with UV light. Two amphiphilic block copolymers, Nb 94 and Nb 176, with hydrophobic weight fractions of 80% and 86%, respectively, were synthesized and their self-assembly in water studied. Nb 94 assembled into vesicles with Rh = 235 nm and underwent a morphological transition after 21 minutes of UV irradiation to spherical micelles with Rh = 27 nm, determined by dynamic light scattering and confirmed by transmission electron microscopy. At intermediate irradiation times (14–20 min), Nb 94 vesicles swelled to a larger size, but underwent a morphological transition over the course of hours or days, depending on the exact irradiation time. Nb 176 assembled into large compound vesicles with a hydrodynamic radius (Rh) of 973 nm, as determined by dynamic light scattering (DLS), which decreased to ca. 700 nm after 300 minutes of UV irradiation with no apparent morphological transition. This study elucidates the mechanism and kinetics of the morphological transitions of block copolymer assemblies induced by a change in the hydrophobic volume fraction of the polymer.


Recommended Literature
- [1] Dependency of f states in fluorite-type XO2 (X = Ce, Th, U) on the stability and electronic state of doped transition metals
- [2] Regioselective C(sp3)–H fluorination of ketones: from methyl to the monofluoromethyl group†
- [3] UVA/Vis-induced nitrous acid formation on polyphenolic films exposed to gaseous NO2†
- [4] Development and characterization of a microfluidic chamber incorporating fluid ports with active suction for localized chemical stimulation of brain slices
- [5] Correction: POPs in Antarctic ecosystems: is climate change affecting their temporal trends?
- [6] Catalyzed KSiH3 as a reversible hydrogen storage material†
- [7] In situ inclusion of thiocyanate for highly luminescent and stable CH3NH3PbBr3 perovskite nanocrystals†
- [8] Particle size effect on the photocatalytic kinetics of barium titanate powders†
- [9] Determination of trace amounts of formaldehyde by ion-exchange resin thin-layer spectrophotometry
- [10] Room-temperature bistability in a cobalt-octacyanidotungstate framework showing a charge-transfer phase transition with a red-blue color change†

Journal Name:Polymer Chemistry
Research Products
-
CAS no.: 16742-48-6
-
CAS no.: 138667-25-1
-
1-Palmitoyl-3-stearoylglycerol
CAS no.: 17708-08-6
-
CAS no.: 119670-11-0
-
CAS no.: 13291-68-4









